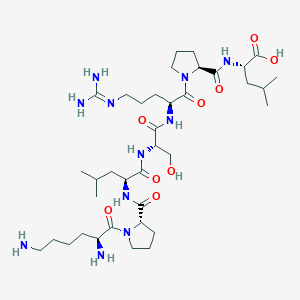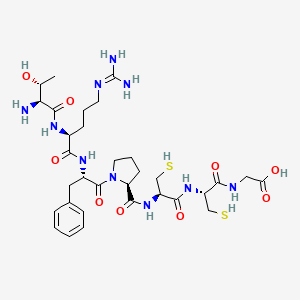![molecular formula C8H13N2O4P B12542294 Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester CAS No. 653580-18-8](/img/structure/B12542294.png)
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pyridine ring through a hydroxyamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester typically involves the reaction of phosphonic acid derivatives with hydroxyamino-pyridine compounds. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of solvents such as acetonitrile or dioxane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: It is investigated for its potential use in drug design, particularly as an inhibitor of enzymes involved in bone resorption.
Industry: The compound is used in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction often involves the formation of strong hydrogen bonds and coordination bonds with metal ions present in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, [(amino)-3-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-2-pyridinylmethyl]-, dimethyl ester
- Phosphonic acid, [(hydroxyamino)-4-pyridinylmethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .
Propiedades
Número CAS |
653580-18-8 |
|---|---|
Fórmula molecular |
C8H13N2O4P |
Peso molecular |
232.17 g/mol |
Nombre IUPAC |
N-[dimethoxyphosphoryl(pyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H13N2O4P/c1-13-15(12,14-2)8(10-11)7-4-3-5-9-6-7/h3-6,8,10-11H,1-2H3 |
Clave InChI |
JPIWAUQWMWEJEB-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CN=CC=C1)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)


![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

